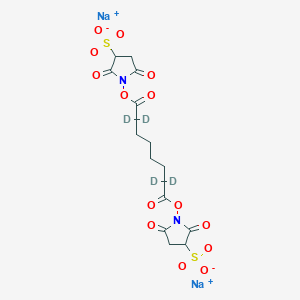![molecular formula C40H42N2O2 B11929834 6-[1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate](/img/structure/B11929834.png)
6-[1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le hexanoate de 6-[1,1-diméthyl-2-[(2E,4E)-5-(1,1,3-triméthylbenzo[e]indol-3-ium-2-yl)penta-2,4-diénylidène]benzo[e]indol-3-yl] est un composé organique complexe caractérisé par son système conjugué étendu et ses caractéristiques structurales uniques
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du hexanoate de 6-[1,1-diméthyl-2-[(2E,4E)-5-(1,1,3-triméthylbenzo[e]indol-3-ium-2-yl)penta-2,4-diénylidène]benzo[e]indol-3-yl] implique généralement plusieurs étapes, y compris la formation des motifs indoles et les réactions de couplage subséquentes pour former le système conjugué étendu. Les conditions réactionnelles nécessitent souvent l'utilisation d'acides ou de bases forts, de températures élevées et d'atmosphères inertes pour prévenir les réactions secondaires indésirables.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées qui maximisent le rendement et minimisent les coûts. Cela inclut souvent l'utilisation de réacteurs à flux continu, de plateformes de synthèse automatisées et de techniques de purification avancées pour garantir la pureté élevée du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le hexanoate de 6-[1,1-diméthyl-2-[(2E,4E)-5-(1,1,3-triméthylbenzo[e]indol-3-ium-2-yl)penta-2,4-diénylidène]benzo[e]indol-3-yl] peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des structures quinonoïdes.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés dihydro.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire à diverses positions sur les cycles indoles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes, les agents alkylants et les nucléophiles sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés quinonoïdes, tandis que la réduction peut produire des composés dihydro.
Applications de la recherche scientifique
Le hexanoate de 6-[1,1-diméthyl-2-[(2E,4E)-5-(1,1,3-triméthylbenzo[e]indol-3-ium-2-yl)penta-2,4-diénylidène]benzo[e]indol-3-yl] a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les systèmes conjugués et les propriétés électroniques.
Biologie : Investigé pour son potentiel en tant que sonde fluorescente en imagerie biologique.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les activités anticancéreuses et antimicrobiennes.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les semi-conducteurs organiques et les dispositifs photovoltaïques.
Mécanisme d'action
Le mécanisme d'action du hexanoate de 6-[1,1-diméthyl-2-[(2E,4E)-5-(1,1,3-triméthylbenzo[e]indol-3-ium-2-yl)penta-2,4-diénylidène]benzo[e]indol-3-yl] implique son interaction avec des cibles moléculaires et des voies spécifiques. Le système conjugué étendu du composé lui permet d'interagir avec diverses biomolécules, perturbant potentiellement les processus cellulaires et conduisant à des effets thérapeutiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
6-[1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate has several scientific research applications:
Chemistry: Used as a model compound for studying conjugated systems and electronic properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mécanisme D'action
The mechanism of action of 6-[1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate involves its interaction with specific molecular targets and pathways. The compound’s extended conjugated system allows it to interact with various biomolecules, potentially disrupting cellular processes and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
- Hexanoate de 6-[1,1-diméthyl-2-[(2E,4E)-5-(1,1,3-triméthylbenzo[e]indol-3-ium-2-yl)penta-2,4-diénylidène]benzo[e]indol-3-yl]
- Butanoate de 6-[1,1-diméthyl-2-[(2E,4E)-5-(1,1,3-triméthylbenzo[e]indol-3-ium-2-yl)penta-2,4-diénylidène]benzo[e]indol-3-yl]
- Octanoate de 6-[1,1-diméthyl-2-[(2E,4E)-5-(1,1,3-triméthylbenzo[e]indol-3-ium-2-yl)penta-2,4-diénylidène]benzo[e]indol-3-yl]
Unicité
L'unicité du hexanoate de 6-[1,1-diméthyl-2-[(2E,4E)-5-(1,1,3-triméthylbenzo[e]indol-3-ium-2-yl)penta-2,4-diénylidène]benzo[e]indol-3-yl] réside dans ses caractéristiques structurales spécifiques, qui confèrent des propriétés électroniques et une réactivité distinctes. Cela le rend particulièrement précieux pour les applications nécessitant un contrôle précis des interactions électroniques et de la reconnaissance moléculaire.
Propriétés
Formule moléculaire |
C40H42N2O2 |
|---|---|
Poids moléculaire |
582.8 g/mol |
Nom IUPAC |
6-[1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate |
InChI |
InChI=1S/C40H42N2O2/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3 |
Clé InChI |
MQFHWNVLHOOSOL-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C4C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
SMILES canonique |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


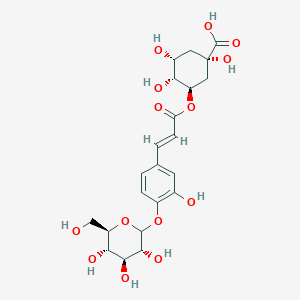
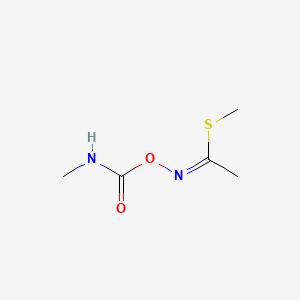
![Cefixime Trihydrate; Cefixime; (6R,7R)-7-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate](/img/structure/B11929768.png)
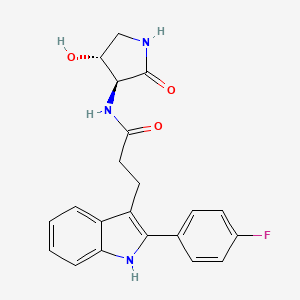
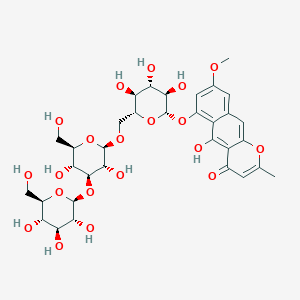
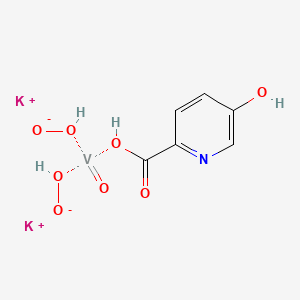
![(2S,4S)-N-[(2S,4S,6S)-1-[[(2S,3R)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B11929798.png)

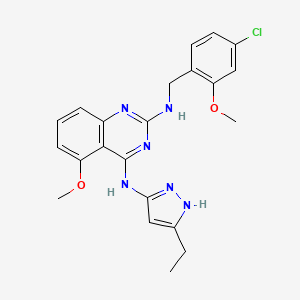
![methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B11929841.png)
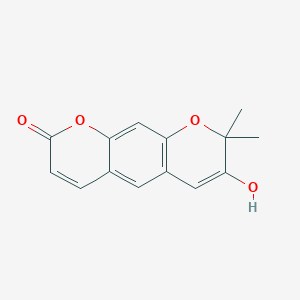
![5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide](/img/structure/B11929847.png)

